propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

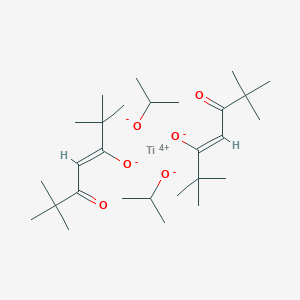

Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) is a coordination compound consisting of a titanium(IV) cation complexed with propan-2-olate and (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate anions. This compound is known for its applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) typically involves the reaction of titanium(IV) isopropoxide with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol in an inert atmosphere to prevent hydrolysis. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide (TiO2), a widely used material in various industries.

Reduction: It can be reduced to lower oxidation states of titanium under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand exchange reactions often involve the use of alcohols or amines as reagents.

Major Products Formed

Oxidation: Titanium dioxide (TiO2)

Reduction: Lower oxidation state titanium compounds

Substitution: Various titanium complexes with different ligands

Scientific Research Applications

Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.

Medicine: Explored for its anti-cancer properties and as a component in imaging agents.

Industry: Utilized in the production of high-performance coatings, ceramics, and nanomaterials.

Mechanism of Action

The mechanism by which propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) exerts its effects involves coordination chemistry principles. The titanium(IV) cation forms stable complexes with the ligands, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or biomedical use .

Comparison with Similar Compounds

Similar Compounds

Titanium(IV) isopropoxide: A common precursor for titanium dioxide synthesis.

Zirconium(IV) isopropoxide: Similar in structure and used in similar applications.

Aluminum(III) isopropoxide: Used in the synthesis of aluminum-based materials.

Uniqueness

Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) is unique due to its specific ligand combination, which imparts distinct properties such as enhanced stability and reactivity in certain catalytic processes. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .

Biological Activity

The compound propan-2-olate; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate; titanium(4+) is a titanium complex that has garnered attention due to its potential applications in various biological and chemical processes. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and safety profile.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes titanium in the +4 oxidation state coordinated with propan-2-olate and a heptanedionate ligand. The chemical formula is represented as TiC28H52O6 with a molecular weight of approximately 532.58 g/mol. Its linear formula can be expressed as Ti OCC CH 3 3CHCOC CH 3 3 2 OC 3H 7 .

Mechanisms of Biological Activity

Research indicates that titanium complexes can exhibit various biological activities, primarily through their interactions with cellular components:

- Antimicrobial Activity : Titanium complexes have shown potential antimicrobial properties against a range of pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

- Anticancer Properties : Preliminary studies have indicated that titanium complexes may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can trigger cell death pathways .

- Catalytic Activity in Biological Reactions : Titanium(IV) complexes are known to act as catalysts in several biochemical reactions, enhancing the efficiency of enzymatic processes .

Case Studies

Several studies have explored the biological implications of titanium complexes:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various titanium complexes against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting strong antibacterial activity .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with propan-2-olate; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate; titanium(4+) resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .

Safety Profile

While exploring the therapeutic potential of titanium complexes, it is crucial to consider their safety:

- Toxicity Studies : Toxicological assessments indicate that high concentrations of titanium compounds may lead to cytotoxic effects in mammalian cells. The compound is classified as a skin irritant and may cause serious eye irritation .

- Environmental Impact : The environmental persistence of titanium compounds raises concerns regarding bioaccumulation and ecological toxicity. Further studies are needed to assess their long-term impacts on ecosystems .

Summary Table of Biological Activities

Properties

Molecular Formula |

C28H52O6Ti |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) |

InChI |

InChI=1S/2C11H20O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*8-7-;;; |

InChI Key |

FXUGBFBGCBGWKX-KKUWAICFSA-L |

Isomeric SMILES |

CC([O-])C.CC([O-])C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ti+4] |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.